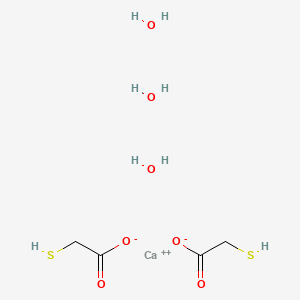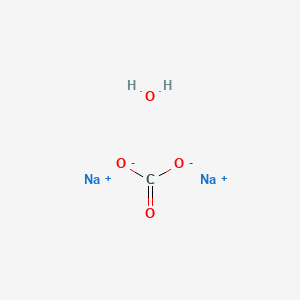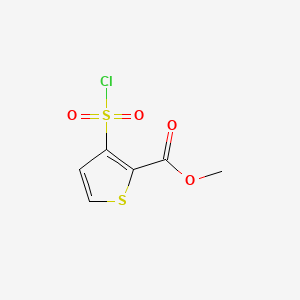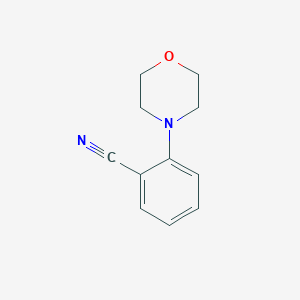
1-(2-ピリミジル)ピペラジン塩酸塩
概要
説明
1-(2-Pyrimidyl)piperazine hydrochloride is a piperazine-based derivative. It is a metabolite of buspirone, a medication used to treat anxiety disorders. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
科学的研究の応用
1-(2-Pyrimidyl)piperazine hydrochloride has a wide range of scientific research applications:
作用機序
Target of Action
It is known that piperazine derivatives, to which 1-(2-pyrimidyl)piperazine hydrochloride belongs, often interact with gaba receptors .
Mode of Action
Piperazine derivatives are known to act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings .
Biochemical Pathways
It is known that gaba receptor agonists generally affect the gabaergic system, which plays a crucial role in the central nervous system’s inhibitory functions .
Pharmacokinetics
It is known that the compound is a metabolite of buspirone , suggesting that it may share similar pharmacokinetic properties.
Result of Action
As a gaba receptor agonist, it may cause hyperpolarization of nerve endings, resulting in flaccid paralysis .
生化学分析
Biochemical Properties
1-(2-Pyrimidyl)piperazine hydrochloride is known to interact with various enzymes and proteins. It is known to act as an antagonist of the α2-adrenergic receptor . The nature of these interactions involves binding to the active sites of these biomolecules, altering their conformation and modulating their activity .
Cellular Effects
The effects of 1-(2-Pyrimidyl)piperazine hydrochloride on cells are primarily related to its influence on cell signaling pathways. By acting as an antagonist of the α2-adrenergic receptor, it can modulate the signaling pathways associated with this receptor, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(2-Pyrimidyl)piperazine hydrochloride exerts its effects through binding interactions with biomolecules such as the α2-adrenergic receptor . This binding can lead to changes in gene expression and enzyme activity, thereby influencing cellular function .
Metabolic Pathways
1-(2-Pyrimidyl)piperazine hydrochloride is involved in metabolic pathways as a metabolite of buspirone . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
準備方法
The preparation of 1-(2-Pyrimidyl)piperazine hydrochloride involves several synthetic routes. One common method includes the condensation reaction of N-Boc-piperazine with 2-chloro-pyrimidine under alkaline conditions to obtain 1-(2-pyrimidine)-4-Boc-piperazine. This intermediate is then hydrolyzed under acidic conditions to yield 1-(2-Pyrimidyl)piperazine hydrochloride . This method is favored for its simplicity, low impurity levels, and suitability for industrial production .
化学反応の分析
1-(2-Pyrimidyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with carboxyl groups on peptides, often using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling agents.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less documented, piperazine derivatives generally participate in such reactions under appropriate conditions.
Major Products: The reactions typically yield derivatized peptides or other functionalized compounds, depending on the reagents and conditions used.
類似化合物との比較
1-(2-Pyrimidyl)piperazine hydrochloride can be compared with other piperazine-based derivatives, such as:
- 1-(2-Pyridyl)piperazine
- 1-(4-Pyridyl)piperazine
- 1-Methylpiperazine
- 1-(2-Methoxyphenyl)piperazine
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of 1-(2-Pyrimidyl)piperazine hydrochloride lies in its role as a buspirone metabolite and its specific applications in peptide derivatization and phosphopeptide analysis .
特性
IUPAC Name |
2-piperazin-1-ylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;/h1-3,9H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJLHLTVRVTJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384767 | |
| Record name | 1-(2-pyrimidyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
94021-22-4, 78069-54-2 | |
| Record name | Pyrimidine, 2-(1-piperazinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94021-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-pyrimidyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














